ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[N-(phenoxycarbonyl)-4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran-based compound featuring a multifunctional substitution pattern. The benzofuran core is substituted at position 2 with a phenyl group, position 3 with an ethyl carboxylate, and position 5 with an N-(phenoxycarbonyl)-4-tert-butylbenzenesulfonamido moiety.
Properties
IUPAC Name |
ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31NO7S/c1-5-40-32(36)30-28-22-25(18-21-29(28)42-31(30)23-12-8-6-9-13-23)35(33(37)41-26-14-10-7-11-15-26)43(38,39)27-19-16-24(17-20-27)34(2,3)4/h6-22H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMZKAFKVSQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenyl group, and the attachment of the sulfonamido group. Common synthetic routes may include:
Formation of Benzofuran Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Attachment of Sulfonamido Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonamido group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
The following analysis compares the target compound with analogous benzofuran derivatives reported in crystallographic and synthetic studies (Table 1). Key differences in substituents, synthesis strategies, and structural features are highlighted.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Substituent Effects on Reactivity and Bioactivity
- Sulfonamido vs. Sulfonyl/Sulfinyl Groups: The target compound’s N-(phenoxycarbonyl)-4-tert-butylbenzenesulfonamido group contrasts with sulfonyl or sulfinyl substituents in analogues. Sulfinyl groups (e.g., in ) introduce chirality, which may influence pharmacological selectivity .
Steric and Electronic Effects :
The tert-butyl group in the target compound introduces significant steric hindrance, likely reducing conformational flexibility compared to smaller substituents (e.g., methyl or fluoro groups in ). This could impact both synthetic accessibility and intermolecular interactions in crystal packing .Aromatic Substituents :
The phenyl group at position 2 in the target compound is a common feature in benzofuran derivatives (e.g., ), but fluorinated or methylated variants (e.g., ) demonstrate how electronic modifications (e.g., electron-withdrawing fluorine) can tune reactivity and bioavailability.
Pharmacological Implications
For instance:
- Antimicrobial Activity : Chloro and sulfonyl substituents in correlate with antimicrobial properties, implying that the target’s sulfonamido group may offer similar benefits.
- Metabolic Stability: The phenoxycarbonyl group in the target compound may improve metabolic stability, as seen in fluorinated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
